7-chloro-2-methyl-1H-indole-3-carboxylic acid
Description
Properties
Molecular Formula |
C10H8ClNO2 |
|---|---|
Molecular Weight |
209.63 g/mol |
IUPAC Name |
7-chloro-2-methyl-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C10H8ClNO2/c1-5-8(10(13)14)6-3-2-4-7(11)9(6)12-5/h2-4,12H,1H3,(H,13,14) |
InChI Key |
AQCANHWUSWAULS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C(=CC=C2)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-methyl-1H-indole-3-carboxylic acid typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . For this specific compound, the starting materials would include 7-chloro-2-methylindole and a suitable carboxylating agent.
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound .
Chemical Reactions Analysis
Types of Reactions
7-chloro-2-methyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Enzyme Inhibition
7-Chloro-2-methyl-1H-indole-3-carboxylic acid has demonstrated potential as an enzyme inhibitor. Its mechanism involves binding to specific molecular targets, which can effectively inhibit enzyme activity crucial for various cellular processes. This property positions it as a candidate for further investigation in cancer therapy and antimicrobial applications.
2. Anticancer Activity
Research indicates that derivatives of indole carboxylic acids, including 7-chloro-2-methyl-1H-indole-3-carboxylic acid, exhibit significant anticancer properties. Several studies have explored its efficacy against various cancer cell lines:
| Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|
| Leukemia | 0.03 - 0.30 | Induction of apoptosis |
| Breast Cancer | <0.01 - 0.30 | Cell cycle arrest |
| Solid Tumors | 0.04 - 0.61 | Inhibition of angiogenesis |
These findings suggest that this compound may interfere with pathways involved in cell proliferation and survival, indicating potential therapeutic benefits in oncology .
3. Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Studies evaluating its activity against various bacterial strains revealed:
| Bacterial Strain | MIC (µg/mL) | Comparison to Standard Antibiotic |
|---|---|---|
| Staphylococcus aureus | 50 | Comparable to ceftriaxone |
| Escherichia coli | 75 | Less effective than ampicillin |
| Pseudomonas aeruginosa | 100 | Effective but less than ciprofloxacin |
This antimicrobial activity suggests that it could serve as a lead compound for antibiotic development.
Organic Synthesis Applications
1. Building Block for New Compounds
7-Chloro-2-methyl-1H-indole-3-carboxylic acid serves as a versatile building block for synthesizing more complex organic molecules. Its structural features allow it to be modified into various derivatives that can target different biological pathways .
2. Ligand Design
The unique substitutions present in this compound make it an interesting scaffold for designing new ligands for biological targets. These ligands can be utilized as probes for studying cellular processes or as potential drug candidates.
Case Studies and Research Findings
Recent studies have highlighted the potential of indole derivatives in anticancer research:
- A study conducted by Xia et al. examined various indole derivatives, including those structurally similar to 7-chloro-2-methyl-1H-indole-3-carboxylic acid, reporting IC50 values ranging from 4.0 to 10.0 µM across multiple cancer cell lines .
- Another investigation focused on the mechanism of action of indole carboxylic acid esters, revealing their role in inhibiting key enzymes involved in tumor progression and cell survival pathways .
Mechanism of Action
The mechanism of action of 7-chloro-2-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 7-Chloro-3-methyl-1H-indole-2-carboxylic acid
- CAS Number : 16381-48-9
- Molecular Formula: C₁₀H₈ClNO₂
- Molecular Weight : 225.63 g/mol
- SMILES : CC1=C(NC2=C1C=CC=C2Cl)C(=O)O
- Structure : Features a chlorine atom at position 7, a methyl group at position 3, and a carboxylic acid moiety at position 2 on the indole scaffold.
Physicochemical Properties :
- Purity : Typically ≥95% (analytical grade for R&D use) .
- Thermal Stability : Stable under standard storage conditions (room temperature, dry environment).
- Solubility: Moderately soluble in polar organic solvents (e.g., ethanol, DMSO) but poorly soluble in water .
Comparison with Structurally Related Indole Derivatives
The biological activity, synthesis, and physicochemical properties of indole derivatives are highly dependent on substituent positions. Below is a comparative analysis of 7-chloro-3-methyl-1H-indole-2-carboxylic acid with its analogs:
Key Observations :
- Chlorine Position: Chlorine at C7 (target compound) vs. C5 () alters steric and electronic interactions with target proteins. For example, C7 substitution in quinoline-containing analogs enhances selectivity for CysLT1 receptors .
- Carboxylic Acid Position : Carboxylic acid at C2 is critical for hydrogen bonding in receptor antagonism (e.g., CysLT1 inhibitors in ). Derivatives with COOH at C3 or C4 (e.g., ) remain underexplored.
- Methyl vs. Alkyl Groups : Methyl at C3 (target compound) offers steric hindrance distinct from bulkier alkyl chains (e.g., hexyl in ), which may affect membrane permeability .
Comparison with Other Methods :
- Indole-2-Carboxamides : Amide derivatives (e.g., ) are synthesized via coupling indole-2-carbonyl chloride with amines. However, carbonyl chloride formation from indole-2-carboxylic acid is challenging due to steric hindrance .
- Ester Saponification : A universal method for indole-2-carboxylic acids (e.g., uses KOH/EtOH for hydrolysis), ensuring high yields (>90%) .
Biological Activity
7-Chloro-2-methyl-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. This compound, characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential as an enzyme inhibitor and its applications in cancer therapy and antimicrobial research.
- Molecular Formula : C10H8ClNO2
- Molecular Weight : Approximately 209.63 g/mol
- Structural Characteristics :
- Chlorine atom at the seventh position
- Methyl group at the second position
- Carboxylic acid functional group at the third position
The biological activity of 7-chloro-2-methyl-1H-indole-3-carboxylic acid primarily involves its role as an enzyme inhibitor . The compound binds to specific molecular targets, inhibiting enzyme activity critical for various cellular processes. This mechanism suggests potential therapeutic benefits in treating diseases characterized by dysregulated enzyme activity, particularly in cancer and infectious diseases.
Anticancer Activity
Research indicates that 7-chloro-2-methyl-1H-indole-3-carboxylic acid may interfere with pathways involved in cell proliferation and survival. Its antiproliferative effects have been observed in various cancer cell lines:
| Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
|---|---|---|---|
| MCF-7 | 32 | Erlotinib | 40 |
| Panc-1 | 29 | Erlotinib | 33 |
| A-549 | 31 | Erlotinib | 33 |
These findings highlight the compound's potential as a candidate for further development in cancer therapeutics, particularly against breast and pancreatic cancers .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising results against various bacterial strains. Studies have demonstrated that it possesses antibacterial activity comparable to standard antibiotics, with minimum inhibitory concentrations (MIC) indicating effective inhibition of bacterial growth .
Study on Antiproliferative Effects
A study conducted on a series of indole derivatives, including 7-chloro-2-methyl-1H-indole-3-carboxylic acid, evaluated their antiproliferative effects against multiple cancer cell lines. The results indicated that modifications to the indole structure significantly influenced the activity:
- Compound Variants : The presence of different substituents on the indole ring altered the binding affinity and biological activity.
In Vitro Studies on Enzyme Inhibition
In vitro assays have confirmed that 7-chloro-2-methyl-1H-indole-3-carboxylic acid effectively inhibits specific enzymes involved in cancer progression. For instance, it has been shown to inhibit Mcl-1, an anti-apoptotic protein overexpressed in many cancers, thereby promoting apoptosis in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
